3-(4-ethoxyphenyl)-5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(4-ethoxyphenyl)-5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazole is a useful research compound. Its molecular formula is C17H17N3OS and its molecular weight is 311.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
3-(4-Ethoxyphenyl)-5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazole is a compound belonging to the triazole class, which has garnered attention due to its diverse biological activities. This article delves into its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
The molecular formula of this compound is C17H17N3OS with a molecular weight of 311.4 g/mol. The compound's structure features a triazole ring substituted with ethoxy and methylsulfanyl groups, which are crucial for its biological activity .
Synthesis
The synthesis of this compound typically involves the reaction of appropriate phenolic and thioether precursors through various organic synthesis methods. For instance, the compound can be synthesized via S-alkylation reactions that yield the desired triazole derivative .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of triazole derivatives. For example, compounds similar to this compound have shown significant activity against various bacterial strains including Staphylococcus aureus and Escherichia coli. These findings suggest that this compound may possess similar antimicrobial properties due to its structural analogies .
Anticancer Properties
Research indicates that triazole derivatives can exhibit anticancer activities. A study demonstrated that related compounds induced apoptosis in cancer cell lines through mechanisms involving mitochondrial depolarization and reactive oxygen species generation. This suggests that this compound may also have potential as an anticancer agent .
Anti-inflammatory Effects
In addition to antimicrobial and anticancer properties, triazoles have been investigated for their anti-inflammatory effects. Compounds in this class have been shown to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .
Case Studies and Research Findings
Properties
IUPAC Name |
3-(4-ethoxyphenyl)-5-methylsulfanyl-4-phenyl-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3OS/c1-3-21-15-11-9-13(10-12-15)16-18-19-17(22-2)20(16)14-7-5-4-6-8-14/h4-12H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRLPRJYJAADVLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.